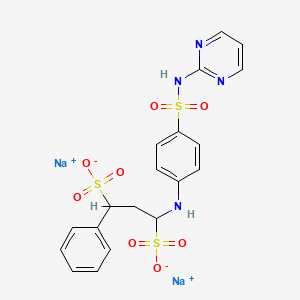
Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group, a sulfamoyl group, and a pyrimidinyl group, making it a versatile molecule in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a phenyl group with a sulfonate ester in the presence of a base.
Amidation: The formation of the sulfamoyl group is carried out by reacting an amine with a sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The sulfamoyl group plays a crucial role in this interaction, facilitating the binding to the active sites of enzymes.
相似化合物的比较
Similar Compounds
- Sodium 1-phenyl-3-(4-sulfamoylphenyl)amino)propane-1,3-disulfonate
- Sodium 1-phenyl-3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate
Uniqueness
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is unique due to the presence of the pyrimidinyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds.
属性
CAS 编号 |
97171-75-0 |
|---|---|
分子式 |
C19H18N4Na2O8S3 |
分子量 |
572.5 g/mol |
IUPAC 名称 |
disodium;1-phenyl-3-[4-(pyrimidin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C19H20N4O8S3.2Na/c24-32(25,23-19-20-11-4-12-21-19)16-9-7-15(8-10-16)22-18(34(29,30)31)13-17(33(26,27)28)14-5-2-1-3-6-14;;/h1-12,17-18,22H,13H2,(H,20,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI 键 |
CVEFAXSOHINGPV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


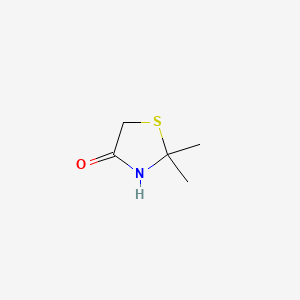
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
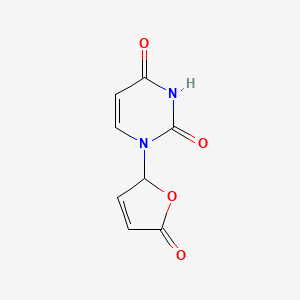
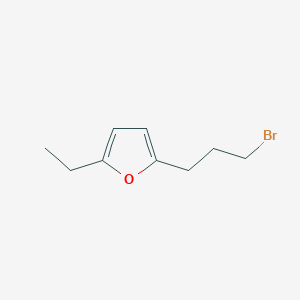
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
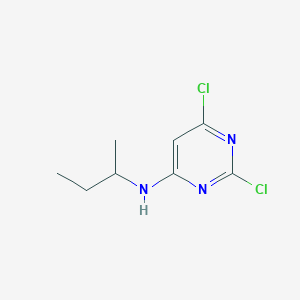
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)



![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)
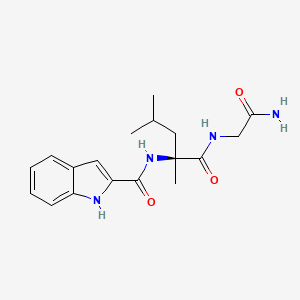
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
